![molecular formula C18H14O2 B15167450 5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole CAS No. 648933-68-0](/img/structure/B15167450.png)
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core, which is a common motif in many bioactive molecules, and is further functionalized with ethynyl and ethenyl groups, enhancing its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which forms the ethynyl group by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its bioactive core structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism by which 5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole exerts its effects is primarily through its interaction with biological macromolecules. The compound’s ethynyl and ethenyl groups allow it to form covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it a candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2H-1,3-benzodioxole: Lacks the ethenyl and methylphenyl groups, resulting in different reactivity and biological activity.
6-[2-(4-Methylphenyl)ethenyl]-2H-1,3-benzodioxole:
Uniqueness
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
648933-68-0 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5-ethynyl-6-[2-(4-methylphenyl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H14O2/c1-3-15-10-17-18(20-12-19-17)11-16(15)9-8-14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3 |
Clé InChI |
CHMSHMNVNIFPEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC3=C(C=C2C#C)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)

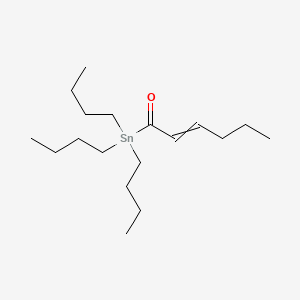

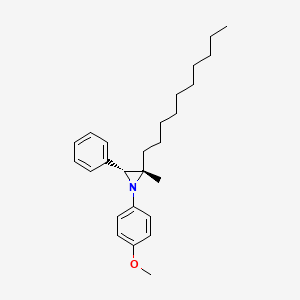
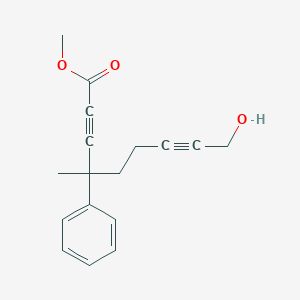
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
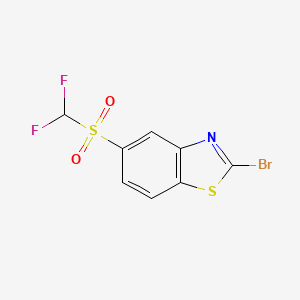
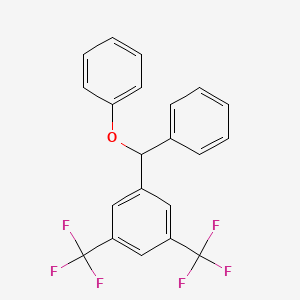
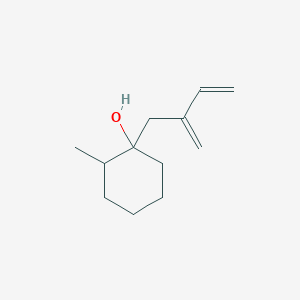
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
